2-(Piperidin-4-ylmethyl)aniline dihydrochloride
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Overview
Description
2-(Piperidin-4-ylmethyl)aniline dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-ylmethyl)aniline dihydrochloride typically involves multi-component reactions. One common method involves the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This process is catalyzed by a dual-functional ionic liquid, which provides high yields and selectivity .
Industrial Production Methods
Industrial production methods for piperidine derivatives often utilize green chemistry principles to minimize environmental impact. These methods include the use of ionic liquids as catalysts, which offer advantages such as high thermal and chemical stability, low vapor pressure, and non-flammability .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-ylmethyl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while reduction may produce secondary amines .
Scientific Research Applications
2-(Piperidin-4-ylmethyl)aniline dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceuticals with various therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-ylmethyl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- 4-(Piperidin-1-ylmethyl)aniline
- Pyrrolidin-1-ylmethyl)aniline dihydrochloride
- Dihydropyrrol-2-one derivatives
Uniqueness
2-(Piperidin-4-ylmethyl)aniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
Properties
Molecular Formula |
C12H20Cl2N2 |
---|---|
Molecular Weight |
263.20 g/mol |
IUPAC Name |
2-(piperidin-4-ylmethyl)aniline;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10;;/h1-4,10,14H,5-9,13H2;2*1H |
InChI Key |
VWHZDKQZAIVAGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=CC=CC=C2N.Cl.Cl |
Origin of Product |
United States |
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